4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the boron atom in the structure allows for unique reactivity, making this compound valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable dioxaborolane precursor. One common method involves the use of 3-methyl-4-(methylsulfonyl)phenylboronic acid, which is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound is highly reactive in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted aromatic compounds, depending on the reactants used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Utilized in the design of anticancer drugs and other therapeutic agents.
Industry: Applied in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and other proteins, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness
4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the methylsulfonyl group, which imparts distinct reactivity and properties. This functional group enhances the compound’s solubility and stability, making it particularly useful in various chemical and biological applications .
Properties
Molecular Formula |
C14H21BO4S |
---|---|
Molecular Weight |
296.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-4-methylsulfonylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO4S/c1-10-9-11(7-8-12(10)20(6,16)17)15-18-13(2,3)14(4,5)19-15/h7-9H,1-6H3 |
InChI Key |
QWFFEUGDAKZCAC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)C)C |
Origin of Product |
United States |
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